DSR-141562
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Overview
Description
DSR-141562 is a novel, orally active, and selective brain-penetrant phosphodiesterase 1 inhibitor. This compound shows preferential selectivity for human phosphodiesterase 1B, making it a promising candidate for the treatment of positive, negative, and cognitive symptoms associated with schizophrenia .
Preparation Methods
The synthesis of DSR-141562 involves several steps, starting with the preparation of 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1,2,4]triazin-4(3H)-one. This compound is then subjected to various reaction conditions to achieve the final product. The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
DSR-141562 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DSR-141562 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of phosphodiesterase 1 in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling and neurotransmission.
Medicine: Explored as a potential therapeutic agent for the treatment of schizophrenia and other neuropsychiatric disorders.
Industry: Utilized in the development of new drugs targeting phosphodiesterase 1
Mechanism of Action
DSR-141562 exerts its effects by selectively inhibiting phosphodiesterase 1, an enzyme that breaks down cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, which in turn enhances dopaminergic and glutamatergic signaling. This mechanism is believed to underlie its therapeutic effects in schizophrenia .
Comparison with Similar Compounds
DSR-141562 is unique in its high selectivity for phosphodiesterase 1B over other phosphodiesterase family members. Similar compounds include:
Vinopocetine: Another phosphodiesterase 1 inhibitor, but with less selectivity for phosphodiesterase 1B.
Ibudilast: A non-selective phosphodiesterase inhibitor with broader activity across multiple phosphodiesterase isoforms.
The high selectivity of this compound for phosphodiesterase 1B makes it a promising candidate for targeted therapeutic applications .
Properties
IUPAC Name |
3-methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O3/c1-25-17(27)15-10-23-16(13-6-8-28-9-7-13)26(15)24-18(25)29-11-12-2-4-14(5-3-12)19(20,21)22/h10,12-14H,2-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNELWUPBSLZUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C(N2N=C1OCC3CCC(CC3)C(F)(F)F)C4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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